Cas no 93158-90-8 (1-Octanone, 1-[2,2'-bithiophen]-5-yl-)
![1-Octanone, 1-[2,2'-bithiophen]-5-yl- structure](https://ja.kuujia.com/scimg/cas/93158-90-8x500.png)
1-Octanone, 1-[2,2'-bithiophen]-5-yl- 化学的及び物理的性質
名前と識別子
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- 1-Octanone, 1-[2,2'-bithiophen]-5-yl-
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- インチ: 1S/C16H20OS2/c1-2-3-4-5-6-8-13(17)14-10-11-16(19-14)15-9-7-12-18-15/h7,9-12H,2-6,8H2,1H3
- InChIKey: WYLKLYIZNQWDTB-UHFFFAOYSA-N
- ほほえんだ: C(C1SC(C2SC=CC=2)=CC=1)(=O)CCCCCCC
じっけんとくせい
- 密度みつど: 1.106±0.06 g/cm3(Predicted)
- ゆうかいてん: 82.5-83.0 °C
- ふってん: 432.4±35.0 °C(Predicted)
1-Octanone, 1-[2,2'-bithiophen]-5-yl- 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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3. Back matter
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
1-Octanone, 1-[2,2'-bithiophen]-5-yl-に関する追加情報
Chemical Profile of 1-Octanone, 1-[2,2'-bithiophen]-5-yl- (CAS No. 93158-90-8)
1-Octanone, 1-[2,2'-bithiophen]-5-yl-, identified by its Chemical Abstracts Service (CAS) number 93158-90-8, is a specialized organic compound that has garnered significant attention in the field of advanced materials and pharmaceutical chemistry. This compound belongs to the class of bithiophene derivatives, which are known for their unique electronic and photophysical properties, making them valuable in the development of organic semiconductors, optoelectronic devices, and novel therapeutic agents.
The molecular structure of 1-Octanone, 1-[2,2'-bithiophen]-5-yl- features a central octanone moiety linked to a bithiophene unit through a strategic substitution at the 5-position. This architectural design imparts distinct chemical reactivity and functional versatility, enabling its application in diverse chemical transformations. The bithiophene segment, characterized by its conjugated π-system, contributes to the compound's ability to exhibit efficient charge transport properties, which are critical for its use in organic field-effect transistors (OFETs) and photovoltaic cells.
In recent years, research has highlighted the potential of bithiophene-based compounds as key building blocks in the design of advanced materials. The introduction of alkyl chains, such as the octanone group in this molecule, further enhances its solubility and processability, facilitating applications in solution-processable organic electronics. Studies have demonstrated that 1-Octanone, 1-[2,2'-bithiophen]-5-yl- can be employed as an effective dopant or intermediate in the synthesis of high-performance polymer semiconductors.
One of the most compelling aspects of this compound is its role in the development of novel pharmaceuticals. The bithiophene scaffold is widely recognized for its bioactivity and has been explored in various therapeutic contexts, including antiviral and anticancer agents. The presence of the octanone group introduces additional functional handles that can be utilized for further chemical modifications, enabling the creation of structurally diverse derivatives with tailored biological activities. Preliminary studies suggest that 1-Octanone, 1-[2,2'-bithiophen]-5-yl- exhibits promising interactions with biological targets, warranting further investigation into its potential as a lead compound for drug discovery.
The synthesis of 1-Octanone, 1-[2,2'-bithiophen]-5-yl- involves sophisticated organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include cross-coupling reactions between halogenated bithiophene precursors and organometallic reagents followed by functionalization with octanone derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
The applications of 1-Octanone, 1-[2,2'-bithiophen]-5-yl- extend beyond electronics and pharmaceuticals. Its unique chemical properties make it a valuable candidate for use in catalysis and material science. For instance, the compound's ability to participate in π-stacking interactions has been exploited in the design of supramolecular assemblies and molecular crystals with tailored electronic properties. Additionally, its role as a ligand in transition metal catalysis has been explored, demonstrating its potential in facilitating various organic transformations.
Recent research has also focused on the environmental impact and sustainability aspects of using bithiophene derivatives like 1-Octanone, 1-[2,2'-bithiophen]-5-yl-. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Furthermore, studies have investigated the biodegradability and toxicity profiles of these compounds to ensure their safe use in commercial applications. These efforts align with global trends toward sustainable chemistry and responsible material development.
The future prospects for 1-Octanone, 1-[2,2'-bithiophen]-5-yl- are promising, with ongoing research aimed at expanding its applications and understanding its fundamental properties. As the demand for advanced materials and innovative therapeutics grows,this compound is poised to play a significant role in addressing some of the most pressing challenges in science and technology. Continued exploration into its chemical reactivity,biological activity,and material science applications will undoubtedly lead to new breakthroughs and practical solutions.
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